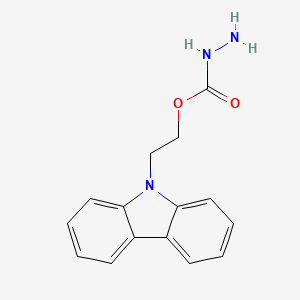![molecular formula C15H22ClNO B14233942 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-18-6](/img/structure/B14233942.png)
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with a phenylethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a series of reactions including alkylation, amination, and hydrochloride formation. The specific conditions for these reactions can vary, but they often involve the use of reagents such as Grignard reagents, amines, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The process may include steps such as aldol condensation, protection of functional groups, and catalytic hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anesthetics and analgesics.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride involves its interaction with various molecular targets. It may act on receptors such as NMDA receptors, opioid receptors, and monoaminergic receptors. These interactions can modulate neurotransmitter release and neuronal activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone
Tiletamine: 2-(Ethylamino)-2-(2-thienyl)cyclohexanone.
Uniqueness
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylamino group differentiates it from other cyclohexanone derivatives, potentially leading to unique interactions with biological targets .
Propriétés
Numéro CAS |
400058-18-6 |
|---|---|
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
2-[(2-phenylethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Clé InChI |
MNNZAGPDRVHELZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CNCCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
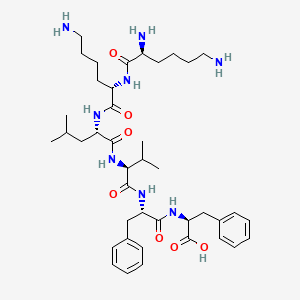
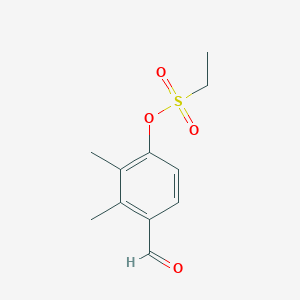
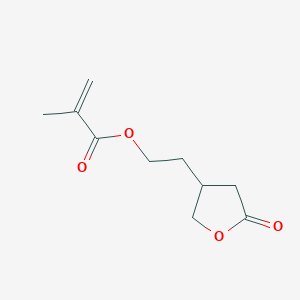
![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
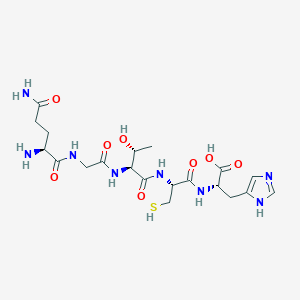
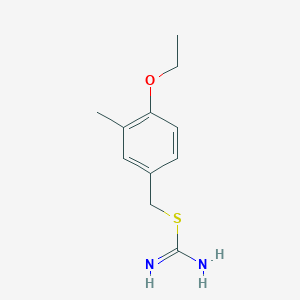
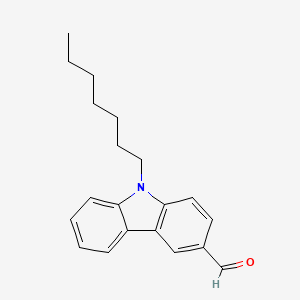
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
